molecular formula C16H23N3O7 B14737459 N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide CAS No. 5487-95-6

N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide

Cat. No.: B14737459
CAS No.: 5487-95-6
M. Wt: 369.37 g/mol
InChI Key: FSQKTXGKIAMOHZ-ZOSGLXAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and acetamido functionalities. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving aromatic amines and protected sugars.

    Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during intermediate steps. Common protecting groups include acetyl and benzyl groups.

    Coupling Reactions: The key step involves coupling the aromatic amine with the protected sugar derivative under specific conditions, often using coupling agents like EDCI or DCC.

    Deprotection: The final step involves removing the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC or Jones reagent.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted acetamido compounds.

Scientific Research Applications

N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of multiple hydroxyl and acetamido groups allows for specific interactions with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine: A monosaccharide derivative with similar acetamido and hydroxyl functionalities.

    N-acetylgalactosamine: Another monosaccharide derivative with structural similarities.

    Chitin: A polymer composed of N-acetylglucosamine units, sharing similar chemical properties.

Uniqueness

N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide is unique due to its specific combination of aromatic and sugar-derived components. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler monosaccharide derivatives.

Properties

CAS No.

5487-95-6

Molecular Formula

C16H23N3O7

Molecular Weight

369.37 g/mol

IUPAC Name

N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C16H23N3O7/c1-7(21)17-9-3-4-10(18-8(2)22)11(5-9)19-16-14(25)13(24)15(26-16)12(23)6-20/h3-5,12-16,19-20,23-25H,6H2,1-2H3,(H,17,21)(H,18,22)/t12?,13-,14-,15-,16+/m1/s1

InChI Key

FSQKTXGKIAMOHZ-ZOSGLXAKSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N[C@@H]2[C@@H]([C@H]([C@H](O2)C(CO)O)O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)NC2C(C(C(O2)C(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.